molecular formula C19H22N4O3S B2500402 3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide CAS No. 852135-21-8

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No. B2500402
CAS RN: 852135-21-8
M. Wt: 386.47
InChI Key: ZTEDOROAIRXRGA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues were designed, in silico ADMET predicted and synthesized in combination with piperazine and various 1,2,3 triazoles . All the synthesized derivatives were characterized by 1H NMR, 13C NMR, HPLC and MS spectral analysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as 1H NMR, 13C NMR, HPLC and MS spectral analysis . The presence of the imidazo[2,1-b][1,3]thiazole core structure is found in various bioactive molecules with diverse pharmacological activities.


Chemical Reactions Analysis

While specific chemical reactions involving “3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide” are not available, similar compounds have been evaluated for their antimycobacterial activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, one of the compounds was found to be a yellow solid with a melting point of 208–210 °C .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of this compound is Pantothenate Synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a precursor for Coenzyme A, which is essential for various metabolic processes in the bacterium .

Mode of Action

The compound interacts with Pantothenate Synthetase, inhibiting its function . This interaction disrupts the biosynthesis of pantothenate, leading to a deficiency of Coenzyme A in the bacterium

Biochemical Pathways

The compound affects the pantothenate biosynthesis pathway . By inhibiting Pantothenate Synthetase, it disrupts the production of pantothenate, leading to a deficiency of Coenzyme A . Coenzyme A is involved in various metabolic processes, including the TCA cycle and fatty acid synthesis. Therefore, the inhibition of its production can have significant downstream effects on the bacterium’s metabolism .

Pharmacokinetics

Similar compounds have been designed with in silico admet prediction, suggesting that they may have favorable absorption, distribution, metabolism, excretion, and toxicity (admet) properties .

Result of Action

The compound has shown significant antitubercular activity, with an IC50 of 2.32 μM against Mycobacterium tuberculosis H37Ra . It also displayed no acute cellular toxicity towards the MRC-5 lung fibroblast cell line at concentrations greater than 128 μM . This suggests that the compound is effective at inhibiting the growth of Mtb while having a low toxicity towards human cells .

Action Environment

The action of the compound can be influenced by various environmental factors. For instance, the compound was synthesized under mild transition-metal-free conditions . Furthermore, the compound’s stability and efficacy may be affected by factors such as temperature, pH, and the presence of other substances.

properties

IUPAC Name

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-4-9-21(10-5-2)18(24)17-13(3)22-12-16(20-19(22)27-17)14-7-6-8-15(11-14)23(25)26/h6-8,11-12H,4-5,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEDOROAIRXRGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)C1=C(N2C=C(N=C2S1)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-6-(3-nitrophenyl)-N,N-dipropylimidazo[2,1-b]thiazole-2-carboxamide

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